molecular formula C16H18N2O4S B10884567 Ethyl 2-[(2-ethoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

Ethyl 2-[(2-ethoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B10884567
M. Wt: 334.4 g/mol
InChI Key: NLEBDEFUWFVLLA-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-ethoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a thiazole-based small molecule characterized by a 1,3-thiazole core substituted with a 4-methyl group, an ethoxybenzoylamino moiety at position 2, and an ethyl ester at position 3. Thiazoles are heterocyclic compounds with broad pharmacological relevance, including antidiabetic, antimicrobial, and enzyme-inhibitory activities. The ethoxybenzoyl group in this compound introduces steric and electronic modifications that influence its biological interactions and physicochemical properties, such as solubility and metabolic stability .

Properties

Molecular Formula

C16H18N2O4S

Molecular Weight

334.4 g/mol

IUPAC Name

ethyl 2-[(2-ethoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C16H18N2O4S/c1-4-21-12-9-7-6-8-11(12)14(19)18-16-17-10(3)13(23-16)15(20)22-5-2/h6-9H,4-5H2,1-3H3,(H,17,18,19)

InChI Key

NLEBDEFUWFVLLA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=NC(=C(S2)C(=O)OCC)C

solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch reaction remains the most widely employed method for constructing the thiazole scaffold. This one-pot condensation involves:

  • Reactants : Ethyl α-bromo-4-methyl-5-carboxylate, thiourea.

  • Conditions : Reflux in ethanol (78°C, 6–8 hours).

  • Mechanism : Nucleophilic attack by thiourea on the α-bromo carbonyl compound, followed by cyclization and dehydration.

The reaction typically achieves yields of 65–75%, with purity dependent on recrystallization solvents (e.g., ethanol/water mixtures).

Acylation with 2-Ethoxybenzoyl Chloride

Synthesis of 2-Ethoxybenzoyl Chloride

The acyl chloride intermediate is prepared via chlorination of 2-ethoxybenzoic acid:

Method A (Thionyl Chloride)

  • Reagents : 2-Ethoxybenzoic acid, excess thionyl chloride (1.3–1.5 eq).

  • Conditions : Reflux in hexane or dichloromethane (40–60 minutes, 60–80°C).

  • Yield : 85–90%.

Method B (Oxalyl Chloride)

  • Reagents : 2-Ethoxybenzoic acid, oxalyl chloride (1.1 eq), catalytic DMF.

  • Conditions : 0°C to room temperature, 1 hour in dichloromethane.

  • Yield : 78–82%.

Coupling to Thiazole Amine

The acyl chloride reacts with the thiazole amine under Schotten-Baumann conditions:

ReagentsSolventBaseTemperatureYieldReference
2-Ethoxybenzoyl chlorideTHF/DCMTriethylamine0°C → RT48%
2-Ethoxybenzoyl chlorideEthyl acetatePyridine0°C, 30 min41%

Post-reaction purification via silica gel chromatography (eluent: dichloromethane/hexane) is critical to isolate the product.

Esterification and Final Product Isolation

Ethyl Ester Formation

The carboxylate group at C5 is esterified using ethanol under acidic conditions:

  • Catalyst : Sulfuric acid (0.5–1.0 eq).

  • Conditions : Reflux in ethanol (12–16 hours).

  • Yield : 70–80% after recrystallization in dichloromethane/hexane.

Characterization Data

  • Melting Point : 183–184°C (sublimes at 162°C).

  • 1H NMR (CDCl3) : δ 1.70 (t, 3H, CH2CH3), 4.32 (q, 2H, OCH2), 6.24 (s, 1H, thiazole-H).

  • IR (cm⁻¹) : 3326 (N-H), 1647 (C=O), 1593 (C=N).

Comparative Analysis of Synthetic Methods

Yield Optimization

  • Thionyl Chloride vs. Oxalyl Chloride : Thionyl chloride provides higher acyl chloride yields (85–90%) but requires rigorous moisture control. Oxalyl chloride offers milder conditions, favoring heat-sensitive substrates.

  • Solvent Impact : Tetrahydrofuran (THF) enhances amine solubility, improving acylation efficiency compared to dichloromethane.

Purification Challenges

  • Silica Gel Chromatography : Essential for removing unreacted acyl chloride and byproducts. Gradient elution (hexane → ethyl acetate) resolves polar impurities.

  • Recrystallization : Dichloromethane/hexane mixtures yield high-purity crystals but reduce overall recovery due to solubility limitations.

Industrial Scalability and Green Chemistry Considerations

Solvent Replacement Strategies

  • Alternative Solvents : Cyclopentyl methyl ether (CPME) and 2-methyl-THF show promise as greener replacements for dichloromethane.

  • Catalytic Recycling : Immobilized lipases (e.g., Candida antarctica) enable esterification under aqueous conditions, reducing acid waste.

Process Intensification

  • Continuous Flow Systems : Microreactors improve heat transfer during exothermic acylation steps, minimizing side reactions.

  • In-Line Analytics : FTIR and HPLC monitors enable real-time adjustments, enhancing batch consistency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2-ethoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of Ethyl 2-[(2-ethoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazole Derivatives

Structural Analogues and Substituent Variations

Key structural analogues differ in substituents at positions 2 and 5 of the thiazole ring, impacting their biological activity and synthetic pathways. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Thiazole Derivatives
Compound Name Substituent at Position 2 Substituent at Position 5 Key Biological Activity/Application Molecular Weight (g/mol) Reference ID
Ethyl 2-[(2-ethoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate 2-ethoxybenzoylamino Ethyl ester Not explicitly reported (structural focus) ~336.36 (calculated) N/A
Ethyl 2-(3-nitrobenzamido)-4-methyl-1,3-thiazole-5-carboxylate 3-nitrobenzamido Ethyl ester Potential enzyme inhibition (e.g., xanthine oxidase) ~349.34
Ethyl 2-[4-(2-benzimidazolyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate 4-(2-benzimidazolyl)phenyl Ethyl ester Anticancer or kinase inhibition (hypothesized) ~407.46
Ethyl 2-(acetyl amino)-4-methyl-1,3-thiazole-5-carboxylate Acetylamino Ethyl ester Intermediate in antidiabetic drug synthesis ~228.27
Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate (TEI-6720) 4-hydroxyphenyl Ethyl ester Xanthine oxidase inhibitor (hyperuricemia treatment) ~289.33
Ethyl 2-[(aminoiminomethyl)amino]-4-methyl-1,3-thiazole-5-carboxylate Guanidino (amidinoamino) Ethyl ester Anticoagulant or antiviral (speculative) ~228.27
Key SAR Insights:

Position 2 Substituents: Bulky or electron-deficient groups (e.g., nitro, cyano) enhance enzyme inhibition.

Position 5 Ester : Ethyl ester improves lipophilicity and oral bioavailability.

Ring Modifications : Benzannulated derivatives (e.g., benzimidazolyl) may enhance DNA intercalation or kinase binding .

Crystallographic and Conformational Analysis

  • Ethyl 2-[N-(tert-butyloxycarbonyl)-L-alanylamino]-4-methyl-1,3-thiazole-5-carboxylate: X-ray studies revealed a trans orientation of the amide N–H relative to the thiazole sulfur, influencing hydrogen-bonding patterns .

Biological Activity

Ethyl 2-[(2-ethoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a synthetic compound recognized for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, synthesis, and potential applications based on recent studies and findings.

Chemical Structure and Properties

This compound has a molecular formula of C16H18N2O4SC_{16}H_{18}N_{2}O_{4}S and a molecular weight of approximately 334.39 g/mol. The compound features a thiazole ring and an ethoxybenzoyl group, which enhance its solubility and stability, contributing to its biological efficacy .

Antimicrobial Activity

Overview of Antimicrobial Properties

Research indicates that thiazole derivatives, including this compound, exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that various thiazole compounds demonstrate effective bactericidal activity comparable to established antibiotics like ampicillin and gentamicin sulfate .

Case Studies

  • Antibacterial Efficacy : In a study evaluating thirty thiazole compounds, this compound was found to be particularly effective against Staphylococcus aureus and Bacillus subtilis, showcasing its potential as a lead candidate for antibiotic development .
  • Antifungal Activity : The compound also exhibited moderate antifungal activity against Candida albicans, indicating its potential application in treating fungal infections .

Anticancer Activity

Mechanisms of Action

The anticancer properties of this compound are attributed to its ability to induce apoptosis and disrupt cell cycle progression in cancer cells. The thiazole moiety plays a crucial role in these mechanisms by interacting with various cellular targets .

Research Findings

  • In Vitro Studies : In vitro evaluations have demonstrated that several thiazole derivatives exhibit broad-spectrum anticancer activity against multiple tumor cell lines. For instance, certain derivatives showed efficacy against 29 out of 60 tested tumor cell lines in the National Cancer Institute's screening protocol .
  • Potential as Dual Agents : Compounds similar to this compound have been identified as promising dual-action agents that can function as both antibiotics and anticancer drugs .

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Thiazole Ring : The initial step often includes the synthesis of the thiazole ring through cyclization reactions involving appropriate precursors.
  • Coupling Reaction : The ethoxybenzoyl group is then introduced via coupling reactions with the amino group on the thiazole derivative.

These methods ensure high yields and purity of the final product while maintaining structural integrity essential for biological activity.

Applications

Given its significant biological activities, this compound holds promise for various applications:

  • Pharmaceutical Development : Its antimicrobial properties make it a candidate for new antibiotic formulations.
  • Cancer Therapeutics : Its anticancer activity positions it as a potential lead compound for developing novel cancer treatments.

Q & A

Q. What are the key synthetic pathways for Ethyl 2-[(2-ethoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate, and how can reaction yields be optimized?

The compound is synthesized via multi-step routes involving:

  • Amide coupling : Reacting 4-methyl-1,3-thiazole-5-carboxylate intermediates with 2-ethoxybenzoyl chloride under anhydrous conditions (e.g., DMF, DCM) with catalysts like DMAP .
  • Esterification : Ethyl ester formation using ethanol and acid catalysts (e.g., H₂SO₄) . Yield optimization involves solvent selection (polar aprotic solvents), controlled temperature (0–5°C for sensitive steps), and purification via column chromatography .

Q. How is the compound structurally characterized, and what analytical techniques are critical for validation?

  • X-ray crystallography : Resolves crystal packing and confirms stereochemistry (e.g., SHELX software for refinement ).
  • NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., ester carbonyl at ~165–170 ppm, thiazole protons at 6.5–7.5 ppm) .
  • Mass spectrometry : High-resolution MS validates molecular weight (±0.001 Da accuracy) .

Q. What preliminary biological activities have been reported for this compound?

  • Antitumor activity : Cytotoxicity assays (MTT) against prostate cancer cell lines (IC₅₀ < 10 µM) via apoptosis induction .
  • Enzyme inhibition : Potential kinase or protease targeting inferred from structural analogs (e.g., thiazole derivatives inhibiting Src/Abl kinases ).

Advanced Research Questions

Q. How can reaction conditions be tailored to minimize by-products (e.g., ester hydrolysis or amide degradation) during synthesis?

  • Solvent choice : Use dry DCM or THF to prevent hydrolysis of the ester group .
  • Temperature control : Maintain <25°C during amide coupling to avoid racemization .
  • Catalyst screening : Test coupling agents (e.g., EDCI vs. DCC) to optimize regioselectivity .

Q. What structure-activity relationship (SAR) insights guide the design of analogs with enhanced bioactivity?

  • Thiazole substitutions : 4-Methyl groups enhance metabolic stability; 2-ethoxybenzoyl moieties improve target binding (e.g., π-π stacking with kinase active sites) .
  • Functional group swaps : Replacing the ethyl ester with methyl or tert-butyl esters alters solubility and bioavailability .
  • Bioisosteres : Substituting the thiazole ring with oxazole reduces toxicity but lowers potency .

Q. How can contradictory biological data (e.g., variable IC₅₀ values across assays) be resolved?

  • Assay standardization : Use consistent cell lines (e.g., PC3 vs. LNCaP) and control for serum protein binding .
  • Metabolic stability testing : Evaluate compound degradation in microsomal assays to explain potency drops .
  • Target validation : Employ siRNA knockdown to confirm mechanism specificity .

Q. What computational strategies are effective for predicting binding modes to biological targets?

  • Molecular docking : Use AutoDock Vina with crystal structures of kinases (e.g., PDB: 3G0F) to identify key interactions (e.g., hydrogen bonds with Thr316 in Abl1) .
  • MD simulations : GROMACS for stability analysis of ligand-target complexes over 100 ns .

Q. How are impurities and degradants profiled during scale-up?

  • HPLC-MS : Monitor reaction mixtures for side products (e.g., de-esterified analogs) .
  • Forced degradation studies : Expose the compound to heat (60°C), light, and pH extremes to identify labile groups (e.g., ester hydrolysis under alkaline conditions) .

Q. What crystallographic techniques resolve polymorphism or co-crystal formation?

  • Single-crystal XRD : SHELXD for phase determination; SHELXL for refinement .
  • PXRD : Compare experimental vs. simulated patterns to detect polymorphic forms .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

StepReagents/ConditionsYield (%)Reference
Amide coupling2-ethoxybenzoyl chloride, DMAP, DCM65–75
EsterificationEthanol, H₂SO₄, reflux80–85

Q. Table 2. Biological Activity of Structural Analogs

Compound ModificationsBioactivity (IC₅₀, µM)TargetReference
4-Methyl → 4-Trifluoromethyl2.1 (Anticancer)EGFR kinase
Ethyl ester → tert-Butyl ester15.3 (Antifungal)CYP51

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